molecular formula C12H13NO3 B13693985 Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate

Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate

Cat. No.: B13693985
M. Wt: 219.24 g/mol
InChI Key: JHXGKDWJRRXKLF-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyl group, and two methyl groups attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate typically involves the esterification of indole-6-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The hydroxyl and methyl groups can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using suitable catalysts and solvents to optimize yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring system can interact with various receptors and enzymes, modulating their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-5-carboxylate: Similar structure but with the carboxylate group at position 5.

    Indole-6-carboxylic acid: Lacks the methyl ester group.

    4-Hydroxyindole: Lacks the carboxylate and methyl groups.

Uniqueness

Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate is unique due to the specific combination of functional groups attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-hydroxy-2,3-dimethyl-1H-indole-6-carboxylate

InChI

InChI=1S/C12H13NO3/c1-6-7(2)13-9-4-8(12(15)16-3)5-10(14)11(6)9/h4-5,13-14H,1-3H3

InChI Key

JHXGKDWJRRXKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)C(=O)OC)O)C

Origin of Product

United States

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